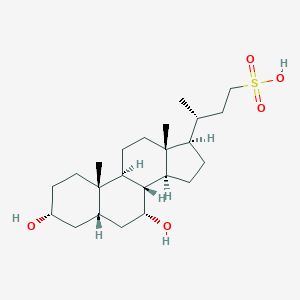
Norcdc-sul
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norcdc-sul is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Norcdc-sul has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Norcdc-sul has several scientific research applications, including its use as a ligand in the synthesis of metal complexes for medicinal chemistry and biochemistry research. It has been used to synthesize ruthenium complexes that have shown promising anticancer activity in vitro. Norcdc-sul has also been used in the synthesis of platinum complexes that have shown potential as anticancer agents. In addition, Norcdc-sul has been used as a building block in the synthesis of novel organic compounds for drug discovery.
Mécanisme D'action
The mechanism of action of Norcdc-sul is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding may lead to the activation or inhibition of these receptors or enzymes, resulting in various physiological effects.
Effets Biochimiques Et Physiologiques
Norcdc-sul has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, Norcdc-sul has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Norcdc-sul is its high purity and yield, which makes it an ideal compound for use in laboratory experiments. It is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of Norcdc-sul is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Norcdc-sul, including its use in the synthesis of novel metal complexes for medicinal chemistry and biochemistry research. It may also be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and oxidative stress-related diseases. In addition, further research is needed to fully understand the mechanism of action of Norcdc-sul and its physiological effects.
Méthodes De Synthèse
Norcdc-sul can be synthesized using several methods, including the reaction of norbornene with sulfur monochloride, followed by hydrolysis. The reaction mechanism involves the addition of the sulfur monochloride to the double bond of norbornene, followed by the hydrolysis of the resulting product to yield Norcdc-sul. Another method involves the reaction of norbornene with thionyl chloride, followed by hydrolysis. This method yields Norcdc-sul in high yields and purity.
Propriétés
Numéro CAS |
145523-79-1 |
|---|---|
Nom du produit |
Norcdc-sul |
Formule moléculaire |
C23H40O5S |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C23H40O5S/c1-14(8-11-29(26,27)28)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(24)12-15(22)13-20(21)25/h14-21,24-25H,4-13H2,1-3H3,(H,26,27,28)/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23-/m1/s1 |
Clé InChI |
NTBYMHPNFQILPA-VEPRGJRUSA-N |
SMILES isomérique |
C[C@H](CCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
3,7-dihydroxy-24-norcholane-23-sulfonate 3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-sulfonate 3alpha,7beta-dihydroxy-24-nor-5beta-cholane-23-sulfonate norCDC-sul norUDC-SO3Na |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



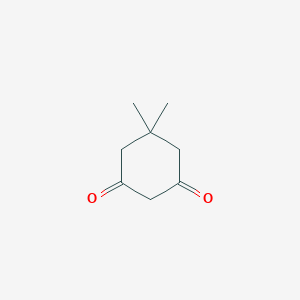
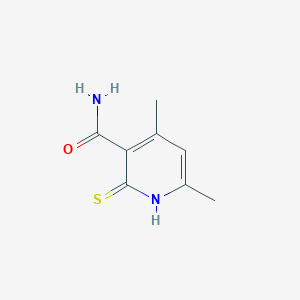
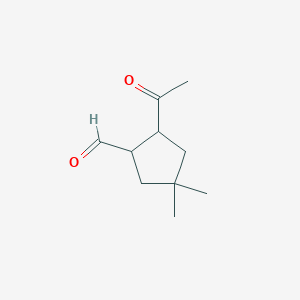
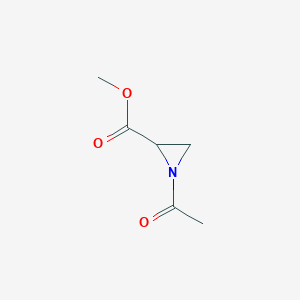
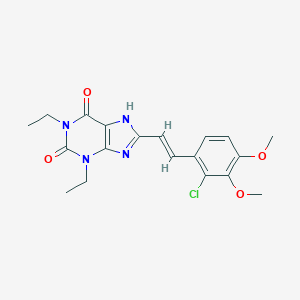
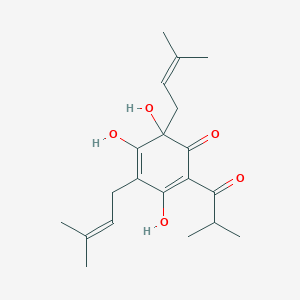
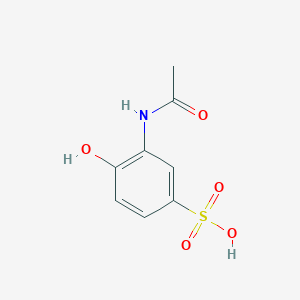
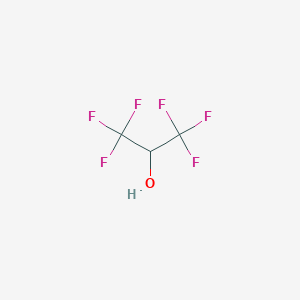
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
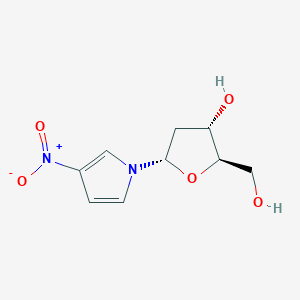
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
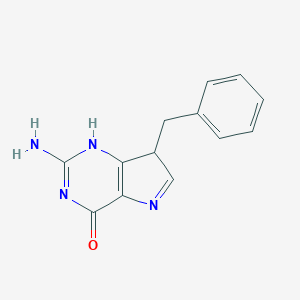
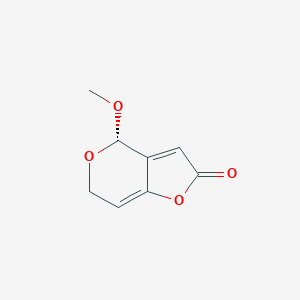
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)